4-butoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

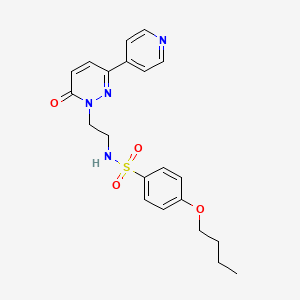

This compound features a benzenesulfonamide core linked via an ethyl group to a pyridazinone ring substituted with a pyridin-4-yl group. The butoxy (O(CH₂)₃CH₃) substituent on the benzene ring distinguishes it from related analogs. The molecular formula is estimated as C₂₁H₂₅N₄O₄S, with a molecular weight of ~429 g/mol.

Properties

IUPAC Name |

4-butoxy-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-2-3-16-29-18-4-6-19(7-5-18)30(27,28)23-14-15-25-21(26)9-8-20(24-25)17-10-12-22-13-11-17/h4-13,23H,2-3,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUJXHAJMYHGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-butoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 438.52 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities, particularly in inhibiting various enzymes involved in inflammation and cancer progression.

The primary mechanism of action for this compound involves the inhibition of several key enzymes associated with inflammatory pathways:

- Carbonic Anhydrases (CAs) : These enzymes play crucial roles in regulating pH and fluid balance. Inhibition of CAs has been linked to anti-inflammatory effects.

- Cyclooxygenase (COX) : Particularly COX-2, which is involved in the inflammatory response, making it a target for anti-inflammatory drugs.

- 5-Lipoxygenase (5-LOX) : This enzyme is critical in the synthesis of leukotrienes, mediators of inflammation.

Biological Activity Data

Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against these enzymes. The following table summarizes the inhibitory constants () for various isoforms of carbonic anhydrases and COX enzymes:

| Compound | Target Enzyme | (nM) |

|---|---|---|

| 5a | hCA II | 5.3 |

| 7c | hCA IX | 4.9 |

| 7f | hCA IX | 6.4 |

| 7d | COX-2 | 19.2 |

| 7a | 5-LOX | 34.2 |

These values indicate that certain derivatives exhibit potent inhibitory activity, particularly against hCA II and hCA IX isoforms.

Study on Anti-inflammatory Effects

In a recent study published in Journal of Medicinal Chemistry, pyridazine-based sulfonamides were tested for their anti-inflammatory properties in vivo. The results indicated that compounds similar to our target exhibited significant reductions in inflammation markers when administered to animal models with induced inflammation. The study highlighted that these compounds could serve as potential therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Another study investigated the anticancer potential of pyridazine derivatives, including those structurally related to our compound. The results showed that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through the inhibition of COX and CA pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Core

The benzenesulfonamide moiety’s substituents significantly influence physicochemical properties and target interactions. Below is a comparative analysis:

Key Observations:

- Butoxy vs. Trifluoromethoxy : The target’s butoxy group increases hydrophobicity compared to the electronegative OCF₃ group in , which may enhance tissue penetration but reduce aqueous solubility.

- Butoxy vs.

- Butoxy vs. Methyl : The methyl group in reduces molecular weight but limits hydrophobic interactions.

Substituent Variations on the Pyridazinone Ring

The pyridazinone ring’s substituents modulate electronic and steric effects:

Key Observations:

- Pyridin-4-yl vs. Thiophen-2-yl : The pyridin-4-yl group in the target may improve solubility in polar environments compared to thiophene’s sulfur-rich structure.

- Pyridin-4-yl vs. 4-Methoxyphenyl : The methoxy group in could enhance electron-donating effects, altering reactivity in electrophilic substitution reactions.

Linker and Functional Group Modifications

Variations in the linker between sulfonamide and pyridazinone affect conformational flexibility:

Key Observations:

- Ethyl vs.

Q & A

Q. What are the recommended synthetic routes for 4-butoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including pyridazine core formation, sulfonamide coupling, and butoxy group introduction. Key steps include:

- Pyridazine ring synthesis : Use Suzuki-Miyaura coupling for pyridin-4-yl substitution at the pyridazinone core (analogous to methods in and ).

- Sulfonamide coupling : React benzenesulfonyl chloride derivatives with ethylenediamine intermediates under anhydrous conditions (similar to and ).

- Optimization : Apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading (e.g., APS or DMDAAC catalysts as in ). Statistical modeling (e.g., response surface methodology) can improve yield and purity .

Q. How should structural characterization be performed to confirm the compound’s identity and purity?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and (if applicable) spectra to verify substituent positions.

- XRD : Resolve crystal structures to confirm stereochemistry (as demonstrated for sulfonamide derivatives in ).

- HPLC-MS : Use reverse-phase HPLC with UV/Vis and high-resolution mass spectrometry to assess purity (>98%) and molecular weight .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its antimitotic or antiviral potential?

- In vitro assays : Test tubulin polymerization inhibition (common for antimitotic agents) using fluorescence-based assays (see for tricyclic analogues).

- In vivo models : Use xenograft mouse models to assess antitumor efficacy, monitoring tumor volume reduction and vascularization effects (as in ).

- Mechanistic studies : Perform protein binding assays (e.g., SPR or ITC) to identify molecular targets like kinases or tubulin .

Q. What computational methods are suitable for predicting binding modes and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with tubulin or pyridazine-binding enzymes (see for similar sulfonamide docking).

- QSAR modeling : Train models on analogues (e.g., from and ) to correlate substituent effects (e.g., butoxy chain length) with activity.

- MD simulations : Run 100-ns trajectories to assess binding stability in physiological conditions .

Q. How should researchers address contradictions in biological data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS). Poor in vivo efficacy may stem from rapid clearance.

- Tissue distribution studies : Use radiolabeled compound (e.g., ) to track accumulation in target organs.

- Dose optimization : Adjust dosing regimens based on PK/PD modeling to reconcile in vitro IC values with in vivo results .

Q. What strategies mitigate synthetic challenges, such as low yields in sulfonamide coupling steps?

- Alternative coupling reagents : Replace traditional EDCl/HOBt with uranium-based reagents (e.g., HATU) to enhance efficiency.

- Flow chemistry : Implement continuous-flow reactors (as in ) for exothermic reactions, improving heat dissipation and scalability.

- Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during pyridazine functionalization .

Methodological Considerations

Q. How can researchers design robust stability studies for this compound under varying pH and temperature conditions?

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) stress.

- Analytical monitoring : Track degradation products via UPLC-PDA and identify structural changes using MS/MS fragmentation.

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?

- ICP-MS : Screen for heavy metal residues from catalysts.

- Chiral HPLC : Ensure enantiomeric purity if stereocenters are present.

- NMR spiking : Add known impurity standards to confirm detection thresholds .

Data Contradiction Analysis

Q. How should discrepancies between computational binding predictions and experimental activity data be resolved?

- Reassess docking parameters : Adjust protonation states and solvation models (e.g., explicit vs. implicit water).

- Crystallography : Co-crystallize the compound with its target protein (e.g., tubulin) to validate binding poses (as in ).

- Mutagenesis : Test binding affinity against protein mutants to identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.